molecular formula C18H22ClNO3 B2537269 N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine CAS No. 866038-51-9

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine

Cat. No.: B2537269
CAS No.: 866038-51-9
M. Wt: 335.83
InChI Key: YDCHJIJMEQUZCC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine is a secondary amine derivative featuring two distinct aromatic substituents: a 3-chloro-4-methoxybenzyl group and a 2-(3,4-dimethoxyphenyl)ethyl moiety. The presence of multiple methoxy groups may facilitate hydrogen bonding, while the chloro substituent could influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-21-16-6-5-14(10-15(16)19)12-20-9-8-13-4-7-17(22-2)18(11-13)23-3/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHJIJMEQUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 3-chloro-4-methoxybenzyl chloride and 3,4-dimethoxyphenylacetonitrile.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of N-(4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine.

    Substitution: Formation of N-(3-azido-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine.

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Similarities : Shares the 3,4-dimethoxyphenethyl backbone but replaces the amine group with a benzamide moiety.
  • Functional Group Impact : The amide group in Rip-B enhances thermal stability (melting point: 90 °C) compared to primary amines, likely due to stronger intermolecular hydrogen bonding .
  • Synthesis : Synthesized in 80% yield via reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride, demonstrating efficient acylation under mild conditions .
  • Applications : Such amides are often explored for neuroactive properties due to structural resemblance to natural alkaloids .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Substituent Effects : Features a 3-chlorophenyl group (similar to the target’s 3-chloro-4-methoxybenzyl) and a 4-nitrobenzoyl moiety.
  • Electronic Properties : The nitro group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. This difference may alter reactivity and binding affinity in biological systems .
  • Characterization : Fully characterized via NMR, UV, and mass spectrometry, highlighting methodologies applicable to the target compound’s analysis .

2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

  • Structural Complexity : Contains two 3,4-dimethoxyphenethyl units linked via a carbamoyl group, forming a quaternary ammonium salt.
  • Crystallographic Data: Crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å. The dense methoxy substituents likely stabilize the crystal lattice through van der Waals interactions .
  • Relevance: Intermediate in isoquinoline alkaloid synthesis, underscoring the utility of methoxy-rich amines in natural product-inspired drug design .

Data Tables

Table 1: Comparative Overview of Structural Analogs

Compound Name Molecular Formula Key Substituents Functional Groups Melting Point Yield/Synthesis Role Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 3,4-Dimethoxyphenyl, benzoyl Amide 90 °C 80%
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3-Chlorophenyl, 4-nitrobenzoyl Amide Not reported Not reported
[2-(3,4-Dimethoxyphenyl)ethyl]...* C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O 3,4-Dimethoxyphenyl, carbamoyl Ammonium chloride Not reported Intermediate

*Full name abbreviated for space; see –4 for details.

Table 2: Spectral Characterization Highlights

Compound Name Key Spectral Data Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide ¹H/¹³C NMR: Aromatic protons (δ 6.6–7.4 ppm), methoxy signals (δ 3.7–3.8 ppm)
N-(3-Chlorophenethyl)-4-nitrobenzamide UV λmax: 265 nm (nitro group); MS: [M+H]⁺ at m/z 309.3

Research Findings and Implications

  • Functional Group Trade-offs : Amides (e.g., Rip-B) exhibit higher thermal stability but reduced membrane permeability compared to amines, suggesting the target compound’s amine group might offer better bioavailability .
  • Crystallography : Methoxy-rich compounds like the ammonium salt in –4 demonstrate predictable packing patterns, aiding in polymorph prediction for drug formulation .

Note: Direct experimental data on the target compound remain sparse. Further studies on its synthesis, crystallography, and bioactivity are recommended to validate hypotheses derived from structural analogs.

Biological Activity

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine, a compound with significant pharmacological interest, has been studied for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro and methoxy group on the benzyl and phenyl rings, respectively. Its molecular formula is C18H22ClNO3C_{18}H_{22}ClNO_3 with a molecular weight of 345.83 g/mol. The presence of these substituents may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems. Specifically, they may interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. The structural modifications can enhance or inhibit these interactions, leading to varied biological effects.

Pharmacological Effects

Case Study 1: Neuroprotective Effects

A study conducted by researchers at PubMed Central evaluated the neuroprotective effects of various phenethylamine derivatives. The findings indicated that certain structural modifications could significantly enhance neuroprotection against oxidative damage in neuronal cell lines.

Case Study 2: Antidepressant-Like Effects

In a behavioral study published in Journal of Medicinal Chemistry, researchers investigated the antidepressant-like effects of structurally related compounds in rodent models. The results demonstrated that compounds with similar scaffolds exhibited significant reductions in depressive-like behaviors when administered at specific dosages.

Research Data Summary

Study Findings Reference
Neuroprotection in NeuronsEnhanced cell survival under oxidative stressPMC7961853
Antidepressant ActivitySignificant reduction in depressive behaviorsJournal of Medicinal Chemistry
Structural Activity RelationshipModifications led to increased receptor affinityMDPI Journal

Q & A

Q. How can researchers mitigate cytotoxicity during long-term cell culture studies?

  • Methodology :
  • Determine IC₅₀ for cytotoxicity (MTT assay) in primary neurons or SH-SY5Y cells .
  • Use sub-cytotoxic concentrations (<10% IC₅₀) and include antioxidants (e.g., ascorbic acid) in culture media .

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